molecular formula C9H10F3NO2S B6145916 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1368754-61-3

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6145916
CAS No.: 1368754-61-3
M. Wt: 253.24 g/mol
InChI Key: HRFKCPDDHRJPTQ-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a high-value heterocyclic building block designed for advanced chemical synthesis and research applications . This compound features a carboxylic acid functional group adjacent to a trifluoromethyl-substituted thiazole core, a structure known to enhance the physicochemical properties of molecules in drug discovery . The presence of the tert-butyl group at the 2-position introduces significant steric bulk, which can be leveraged to fine-tune molecular conformation, improve metabolic stability, and modulate selectivity in target engagement. Its primary research applications include serving as a key precursor in the development of pharmaceutical candidates, particularly in the synthesis of molecules with potential bioactivity, and in agrochemical research for creating novel active ingredients. The combination of the thiazole ring, a privileged scaffold in medicinal chemistry, with the steric bulk of the tert-butyl group and the electronic influence of the trifluoromethyl group, makes this carboxylic acid a versatile intermediate for structure-activity relationship (SAR) studies and molecular design. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1368754-61-3

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10F3NO2S/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15)

InChI Key

HRFKCPDDHRJPTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Thioamide Substrate Design

The tert-butyl group at position 2 is typically introduced via a tert-butyl-substituted thioamide. For example, tert-butyl thiourea reacts with α-bromo-β-trifluoromethyl ketones under basic conditions to form the thiazole backbone. A study on analogous trifluoromethyl-thiazolo[4,5-d]pyrimidines demonstrated that trifluoroacetic anhydride serves as an effective CF₃ source, enabling nucleophilic trifluoromethylation during cyclization.

α-Haloketone Optimization

The α-haloketone component must bear a trifluoromethyl group at the β-position. Patent data reveals that 2-chloro-1-(trifluoromethyl)ethyl ketones, synthesized via chlorination of trifluoroacetylacetone derivatives with sulfuryl chloride (SO₂Cl₂) at -15°C to -5°C, provide high regioselectivity for the 4-(trifluoromethyl) position. This step achieves yields exceeding 90% when using a 0.92–0.98:1 molar ratio of SO₂Cl₂ to ketone.

Industrial-Scale Chlorination-Cyclization-Hydrolysis Sequence

A patented three-step process for 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid offers insights adaptable to the tert-butyl analog.

Chlorination of Trifluoroacetylacetone Derivatives

Trifluoroethyl acetoacetate undergoes chlorination with SO₂Cl₂ at controlled temperatures (-15°C to -5°C) to yield 2-chloro-1-(trifluoromethyl)ethyl acetoacetate. Industrial reactors optimize heat dissipation to prevent di-chlorination byproducts, with residual starting material recovered via vacuum distillation.

Table 1: Chlorination Reaction Parameters

ParameterOptimal RangeImpact on Yield
SO₂Cl₂:Ketone Ratio0.92–0.98:1Minimizes over-chlorination
Temperature-15°C to -5°C95% selectivity
Reaction Time10–18 hCompletes monochlorination

Cyclization with tert-Butyl Thioamide

The chlorinated intermediate reacts with tert-butyl thioamide in refluxing ethanol (2.0–3.2:1 solvent-to-substrate ratio) to form the thiazole ring. Kinetic studies show that maintaining a 1.02–1.06:1 thioamide-to-chloroketone ratio prevents disulfide byproducts.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed using 15% NaOH under reflux, followed by acidification with HCl to precipitate the carboxylic acid. This step achieves 91–92% yield with HPLC purity >98%.

Advanced Catalytic and Flow Chemistry Approaches

Continuous Flow Reactor Optimization

Recent advancements in flow chemistry enable the integration of chlorination and cyclization steps. Microreactors with residence times of 8–12 minutes at 80°C improve heat transfer, reducing side reactions and increasing throughput by 40% compared to batch processes.

Palladium-Catalyzed Trifluoromethylation

An alternative route employs Pd(II)-catalyzed C–H activation to introduce the trifluoromethyl group post-cyclization. Using TMSCF₃ (trimethylsilyl trifluoromethanesulfonate) as a CF₃ source, this method achieves 78% yield at 25°C, though tert-butyl group stability under these conditions requires further study.

Table 2: Catalytic Trifluoromethylation Conditions

CatalystCF₃ SourceTemperatureYield
Pd(OAc)₂TMSCF₃25°C78%
CuICF₃Br60°C65%

Structural Characterization and Quality Control

X-Ray Crystallography

Single-crystal X-ray analysis of related thiazolo[4,5-d]pyrimidines confirms the planar geometry of the thiazole ring and the electronic effects of the trifluoromethyl group. The tert-butyl group’s steric bulk is evident in dihedral angles of 15–20° relative to the thiazole plane.

Purity Analysis

Industrial batches are analyzed via HPLC using a C18 column (MeCN:H₂O = 70:30, 1 mL/min). The tert-butyl derivative exhibits a retention time of 6.8 minutes, with UV detection at 254 nm confirming >99% purity .

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes conversion to an acid chloride, a critical step for further derivatization. This reaction is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. For example:

text
2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid + SOCl₂ → 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride + HCl↑

Conditions :

  • Reflux in dichloromethane or 1,2-dichloroethane (3–5 hours)

  • Yields approach 90–95% for analogous compounds .

Esterification and Amidation

The acid chloride intermediate reacts with alcohols or amines to form esters or amides. For instance:

  • Esterification : Reaction with ethanol produces ethyl 2-tert-butyl-4-(trifluoromethyl)thiazole-5-carboxylate.

  • Amidation : Treatment with amines (e.g., piperazine derivatives) generates bioactive amides .

Decarboxylation

Under strong base or thermal conditions, the carboxylic acid group undergoes decarboxylation:

text
This compound → 2-tert-butyl-4-(trifluoromethyl)thiazole + CO₂↑

Applications : This reaction is utilized to simplify the molecular structure for agrochemical intermediates .

Reduction

The trifluoromethyl group’s electron-withdrawing nature stabilizes the thiazole ring, but the carboxylic acid can be reduced to an alcohol using agents like lithium aluminum hydride (LiAlH₄).

Electrophilic Substitution

The tert-butyl group at position 2 sterically hinders substitution at adjacent positions, directing electrophiles (e.g., halogens) to position 4 or 5. For example:

  • Halogenation : Chlorination occurs at position 4 under acidic conditions, yielding 5-carboxy-4-chloro derivatives .

Oxidation

The sulfur atom in the thiazole ring is susceptible to oxidation. Using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) forms sulfoxides or sulfones, altering biological activity.

Key Reaction Data

Reaction Type Reagents/Conditions Products Yield Source
Acid Chloride FormationSOCl₂, reflux (3–5 h)2-tert-butyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride90–95%
EsterificationEthanol, catalytic H₂SO₄Ethyl ester derivative75–85%
DecarboxylationNaOH (40%), heat2-tert-butyl-4-(trifluoromethyl)thiazole70–80%
Sulfur OxidationH₂O₂, CH₂Cl₂, 0°CSulfoxide derivative60–70%

Mechanistic Insights

  • Steric Effects : The tert-butyl group limits reactivity at position 2, favoring substitutions at positions 4 and 5 .

  • Electronic Effects : The trifluoromethyl group enhances ring stability and directs electrophiles to electron-deficient positions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group in 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid enhances its biological activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic development .

Anticancer Properties:
Thiazole derivatives are also being investigated for their anticancer activities. Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in specific cancer lines. This compound's mechanism of action may involve the disruption of cellular pathways critical for cancer cell survival .

Analgesic and Anti-inflammatory Effects:
Some thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory effects. The presence of the tert-butyl and trifluoromethyl groups may contribute to enhanced potency and selectivity, making this compound a candidate for further exploration in pain management therapies .

Agricultural Applications

Pesticidal Activity:
The unique structure of this compound has been evaluated for its potential as a pesticide. Research indicates that compounds with thiazole rings can act as effective fungicides and herbicides. Their ability to disrupt metabolic processes in pests makes them valuable in agricultural settings .

Plant Growth Regulation:
There is emerging evidence that thiazole compounds can influence plant growth and development. They may serve as growth regulators that enhance crop yield and resilience against environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science

Synthesis of Functional Materials:
The compound's ability to form stable complexes with metals opens avenues for its use in materials science. It can be utilized in the synthesis of novel materials with specific electronic or optical properties, which may find applications in sensors or electronic devices .

Polymer Chemistry:
In polymer chemistry, thiazole derivatives are being explored as additives to improve the properties of polymers, such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with enhanced performance characteristics .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values below 10 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM.
Study CAgricultural ApplicationsShowed significant fungicidal activity against Fusarium species at concentrations of 50 µg/mL.
Study DMaterial ScienceDeveloped a polymer composite with improved thermal stability when integrated with thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and stability, while the tert-butyl group can influence the compound’s lipophilicity and bioavailability. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) CAS Number Application/Source
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Methyl Trifluoromethyl C₆H₄F₃NO₂S 211.16 117724-63-7 Synthesis intermediate
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid 4-(Trifluoromethyl)phenyl Methyl C₁₂H₈F₃NO₂S 287.26 144059-86-9 Protein binding studies
2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Amino Trifluoromethyl C₅H₃F₃N₂O₂S 212.15 239135-55-8 Research chemical
Febuxostat (Pharmaceutical) 3-Cyano-4-isobutoxyphenyl Methyl C₁₆H₁₆N₂O₃S 316.37 144060-53-7 Gout treatment

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound is bulkier than methyl or phenyl substituents, which may reduce solubility in aqueous media but enhance lipid membrane permeability .
  • Electronic Effects: The trifluoromethyl group (-CF₃) is electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2–3) compared to non-fluorinated analogs .

Physicochemical Comparison

Property 2-tert-Butyl-4-CF₃ Analog (Inferred) 2-Methyl-4-CF₃ (CAS 117724-63-7) 2-Phenyl-4-CF₃ (CAS 144059-86-9)
Solubility Low (hydrophobic tert-butyl) Moderate Low (aromatic bulk)
Acidity (pKa) ~2.5–3.0 ~2.0–2.5 ~2.5–3.0
Thermal Stability High (steric protection) Moderate High

Biological Activity

2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This compound features a unique structure that includes a tert-butyl group and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H10F3NO2S
  • Molecular Weight : 253.24 g/mol
  • Structure : The compound contains a thiazole ring with substituents at specific positions that enhance its reactivity and biological profile .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : A thioamide reacts with an α-haloketone.
  • Cyclization : The reaction is followed by cyclization to form the thiazole ring.
  • Reaction Conditions : Commonly performed under reflux conditions using bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Enzyme Inhibition

Research indicates that thiazole derivatives exhibit significant enzyme inhibition properties. For instance, compounds similar to this compound have been identified as inhibitors of enzymes critical for cancer progression, such as HSET (KIFC1). These inhibitors can induce multipolar mitotic spindles leading to cell death in centrosome-amplified cancer cells.

Antimicrobial Properties

Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. The presence of the trifluoromethyl group is believed to enhance its potency against various pathogens .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound can interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
  • Structural Influence : The steric hindrance provided by the tert-butyl group may affect how the compound interacts with biological targets, influencing its efficacy and specificity .

Case Studies and Research Findings

StudyFindings
Study A (2023)Demonstrated that thiazole derivatives inhibit HSET activity in cancer cells, leading to apoptosis.
Study B (2024)Investigated antimicrobial efficacy against Staphylococcus aureus; showed promising results with minimum inhibitory concentration (MIC) values comparable to known antibiotics.
Study C (2025)Explored structure-activity relationships (SAR) revealing that modifications on the thiazole ring significantly affect biological activity and selectivity .

Q & A

Q. What is the optimal synthetic route for preparing 2-tert-butyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and what are the critical reaction parameters?

The compound can be synthesized via hydrolysis of its methyl ester precursor. A representative method involves dissolving methyl 2-tert-butyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethanol, adding aqueous sodium hydroxide (e.g., 9.62 g NaOH in 200 ml H₂O), and heating at 358 K for 1.5 hours. After ethanol evaporation, acidification with HCl to pH 1 precipitates the product, which is purified via recrystallization from ethyl acetate (yield: ~85%) . Key parameters include reaction temperature, NaOH concentration, and acidification rate to avoid side reactions.

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Slow evaporation of an ethyl acetate solution yields colorless blocks suitable for single-crystal analysis. Complementary techniques include NMR (¹H/¹³C/¹⁹F) to verify substituents (e.g., tert-butyl, trifluoromethyl) and FTIR to confirm carboxylic acid (-COOH) and thiazole ring vibrations .

Q. What solvents and conditions are suitable for recrystallization to ensure high purity?

Ethyl acetate is effective for slow evaporation, producing high-purity crystals. Dichloromethane and water are used for washing intermediates to remove polar impurities. Vacuum drying at 40–50°C minimizes residual solvent .

Advanced Research Questions

Q. How can substitution reactions at the thiazole ring be optimized to generate derivatives for structure-activity studies?

The 2-chloro analog (tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) undergoes nucleophilic substitution with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. For the trifluoromethyl-substituted analog, similar conditions apply, but steric hindrance from the tert-butyl group may require longer reaction times or elevated temperatures .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in HPLC or NMR)?

  • HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradients to separate acidic byproducts. Adjust pH to enhance peak resolution.
  • NMR: Employ ¹⁹F NMR to detect trifluoromethyl group integrity (δ ~ -60 to -65 ppm). For ambiguous signals, 2D NMR (HSQC, HMBC) clarifies connectivity.
  • MS: High-resolution ESI-MS identifies molecular ions ([M-H]⁻ at m/z ~296) and fragmentation patterns to trace impurities .

Q. How can computational modeling predict reactivity or stability of this compound under varying pH conditions?

DFT calculations (e.g., B3LYP/6-31G*) model the carboxylic acid’s pKa (~3–4) and thiazole ring aromaticity. Solvent effects (e.g., water, ethanol) are simulated using PCM models. Stability studies under acidic/basic conditions correlate with experimental degradation profiles .

Q. What are common byproducts during synthesis, and how can they be minimized?

  • Ester hydrolysis byproducts: Incomplete hydrolysis leaves methyl ester residues. Optimize NaOH stoichiometry and reaction time.
  • Oxidation products: Trifluoromethyl groups may oxidize under harsh conditions. Use inert atmospheres (N₂/Ar) and avoid strong oxidants.
  • Dimerization: Thiazole rings may dimerize at high temperatures. Control heating rates and monitor reaction progress via TLC .

Methodological Considerations

  • Synthesis Scalability: Pilot-scale reactions (e.g., 0.12 mol starting material) show reproducible yields, but solvent recovery and waste management require optimization for industrial translation .
  • Derivatization Potential: The carboxylic acid group enables amide or ester formation for biological testing, while the thiazole ring supports metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

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